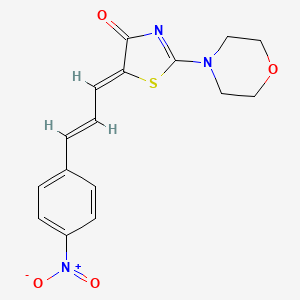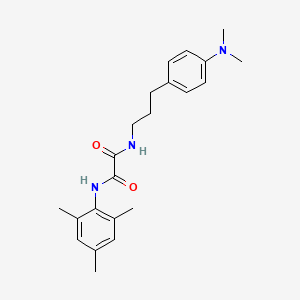
Schembl20665392
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Schembl20665392 is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations.
Mécanisme D'action
The mechanism of action of Schembl20665392 is not fully understood, but it is believed to interfere with the metabolism of microorganisms and plants. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. In plants, it has been shown to inhibit the activity of certain enzymes involved in photosynthesis and respiration.
Biochemical and Physiological Effects
Schembl20665392 has been shown to have various biochemical and physiological effects. In microorganisms, it has been shown to disrupt the cell membrane and inhibit DNA replication. In plants, it has been shown to inhibit photosynthesis and respiration, leading to a reduction in growth and yield. In animals, there is limited research on the biochemical and physiological effects of Schembl20665392.
Avantages Et Limitations Des Expériences En Laboratoire
Schembl20665392 has several advantages and limitations for lab experiments. One advantage is its potent antimicrobial and herbicidal properties, making it a useful tool for studying the effects of these compounds on microorganisms and plants. However, one limitation is its potential toxicity, which can make it difficult to use in certain experiments. Additionally, the complex synthesis method and limited availability of Schembl20665392 can make it challenging to obtain for research purposes.
Orientations Futures
There are several future directions for research on Schembl20665392. One direction is to further investigate its potential applications in medicine, agriculture, and environmental science. Another direction is to elucidate its mechanism of action and biochemical and physiological effects in animals. Additionally, research on the synthesis of Schembl20665392 and its derivatives could lead to the development of new compounds with improved properties and applications.
Conclusion
Schembl20665392 is a complex chemical compound that has the potential for various applications in medicine, agriculture, and environmental science. Its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied, but there is still much to learn about this compound. Future research in this area could lead to the development of new compounds and applications that could have significant impacts on various fields.
Méthodes De Synthèse
Schembl20665392 is synthesized using a multistep process that involves the reaction of various chemical compounds. The synthesis method is complex and requires expertise in organic chemistry. The final product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
Schembl20665392 has been extensively studied for its potential applications in various fields. In medicine, it has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. In agriculture, it has been shown to have herbicidal properties, making it a potential candidate for the development of new herbicides. In environmental science, it has been shown to have the potential to remove heavy metals from contaminated soils and water.
Propriétés
IUPAC Name |
5-methoxy-2-(1-methylimidazol-2-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-13-4-3-10-8(13)7-11-5-6(15-2)9(14)12-7/h3-5H,1-2H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPAXNHIDSSYJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=NC=C(C(=O)N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-(1-methyl-1H-imidazol-2-yl)pyrimidin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Methylpiperazin-1-yl)sulfonyl]benzoyl chloride hydrochloride](/img/structure/B2647622.png)
![5-[(4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]-2-methylpyridine](/img/structure/B2647625.png)
![2-chloro-3-fluoro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B2647626.png)
![N-Benzyl-1-cyclohexyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-A:2,3-D]pyrimidine-3-carboxamide](/img/structure/B2647627.png)
![[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2647628.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2647631.png)
![4-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2647632.png)
![2-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2647635.png)
![1-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2647637.png)

![5-cyclopropyl-N-[(furan-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2647640.png)
